

AS-605240: A Comprehensive Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of **AS-605240**, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Ky). Tailored for researchers, scientists, and drug development professionals, this document outlines the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound.

Chemical Identity and Physicochemical Properties

AS-605240, with the IUPAC name (E)-5-(quinoxalin-6-ylmethylene)thiazolidine-2,4-dione, is a small molecule inhibitor belonging to the thiazolidinedione class.[1][2] Its core chemical and physical characteristics are summarized below.



Property	Value	Reference
CAS Number	648450-29-7	[1][3]
Molecular Formula	C12H7N3O2S	[1][3]
Molecular Weight	257.27 g/mol	[1]
IUPAC Name	(E)-5-(quinoxalin-6- ylmethylene)thiazolidine-2,4- dione	[1]
SMILES	O=C(NC/1=O)SC1=C\C2=CC= C3N=CC=NC3=C2	[1]
InChI Key	SQWZFLMPDUSYGV- UXBLZVDNSA-N	[1]
Appearance	Solid powder (Pink to orange)	[4]
Solubility	Soluble in DMSO, not in water	[1]
Storage	Powder: -20°C for long term (years). In solvent: -80°C (up to 2 years)	[1][4]

Pharmacological Properties and Mechanism of Action

AS-605240 is a potent, orally active, and ATP-competitive inhibitor of PI3Kγ.[3][5][6] It exhibits significant selectivity for the γ isoform over other Class I PI3K isoforms.[7] The primary mechanism of action involves the inhibition of the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃), a critical step in the PI3K signaling pathway.[6]

In Vitro Potency and Selectivity

The inhibitory activity of **AS-605240** against various PI3K isoforms has been determined in cell-free assays.



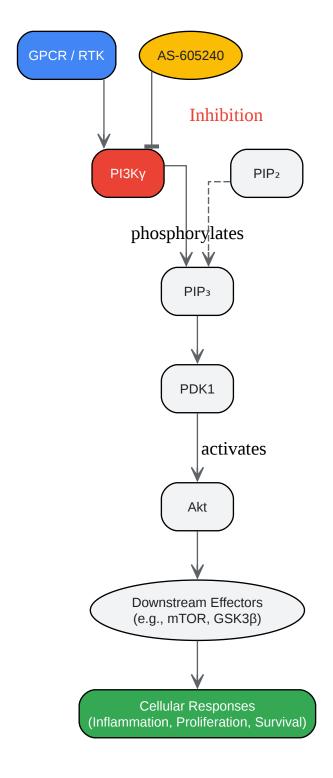
Target	IC50	Reference
РІЗКу	8 nM	[3][5][7]
ΡΙ3Κα	60 nM	[3][5][7]
РІЗКβ	270 nM	[3][5][7]
ΡΙ3Κδ	300 nM	[3][5][7]

AS-605240 demonstrates over 30-fold selectivity for PI3K γ compared to PI3K δ and PI3K β , and 7.5-fold selectivity over PI3K α .[7]

Signaling Pathway

AS-605240 primarily targets the PI3Ky signaling cascade, which plays a crucial role in inflammatory and immune responses.





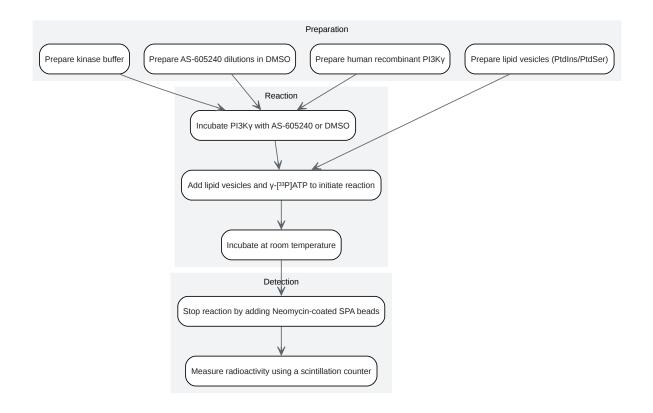
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Caption: PI3Ky signaling pathway and the inhibitory action of AS-605240.

Experimental Protocols In Vitro PI3Ky Kinase Assay



This protocol outlines a method to determine the inhibitory activity of AS-605240 on PI3Ky.



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Caption: Workflow for an in vitro PI3Ky kinase inhibition assay.

Methodology:

 Reagents: Human recombinant PI3Kγ, ATP (with γ-[³³P]ATP), lipid vesicles (phosphatidylinositol and phosphatidylserine), kinase buffer, AS-605240, DMSO, and



Neomycin-coated Scintillation Proximity Assay (SPA) beads.[7]

Procedure:

- In a reaction plate, incubate human PI3Ky with varying concentrations of AS-605240 (or DMSO as a control) in the kinase buffer for a defined pre-incubation period.[7]
- Initiate the kinase reaction by adding the lipid vesicles and ATP (spiked with γ-[³³P]ATP).[7]
- Allow the reaction to proceed at room temperature for a specified duration (e.g., 2 hours).
- Terminate the reaction by adding a suspension of Neomycin-coated SPA beads.[7] These beads bind to the phosphorylated lipid product.
- Measure the amount of radiolabeled product by scintillation counting.
- Data Analysis: Calculate the percent inhibition for each concentration of AS-605240 and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Activity Assessment

This protocol describes a general method to evaluate the in vivo efficacy of **AS-605240** in a mouse model of inflammation.

Methodology:

- Animal Model: Utilize a relevant mouse model of inflammation, such as collagen-induced arthritis or RANTES-induced peritonitis.[5][7]
- Drug Administration: Administer **AS-605240** orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 5-50 mg/kg) to the experimental groups.[4][7] A vehicle control group should be included.
- Assessment of Inflammation:
 - For arthritis models, monitor clinical signs such as paw swelling and joint inflammation.[4] At the end of the study, perform histological analysis of the joints to assess tissue damage.



- For peritonitis models, quantify the recruitment of inflammatory cells (e.g., neutrophils) to the peritoneal cavity after an inflammatory stimulus.[5]
- Data Analysis: Compare the inflammatory parameters between the **AS-605240**-treated groups and the vehicle control group to determine the in vivo efficacy and dose-response relationship. The ED₅₀ value, the dose at which 50% of the maximal effect is observed, can be calculated.[5]

Therapeutic Potential

AS-605240 has shown promise in various preclinical models of inflammatory and autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and pulmonary fibrosis. [1][8] Its ability to selectively target PI3Ky suggests a potential therapeutic advantage by minimizing off-target effects associated with pan-PI3K inhibitors.[9][10] Further research is warranted to fully elucidate its therapeutic potential in human diseases.

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